

Technical Guide: Structure-Activity Relationship (SAR) of Pyrazolopyrimidine Analogs

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Compound of Interest

Compound Name: *N*-(1*H*-pyrazol-4-yl)pyrimidin-4-amine
CAS No.: 1933619-52-3
Cat. No.: B2765895

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Executive Summary: The Adenine Bioisostere

The pyrazolopyrimidine scaffold—specifically the pyrazolo[3,4-*d*]pyrimidine isomer—represents a privileged structure in medicinal chemistry due to its electronic and steric homology to adenine.[1] By mimicking the purine core of ATP, these analogs function as potent ATP-competitive inhibitors across a spectrum of kinases (Src, Btk, mTOR, CDK).

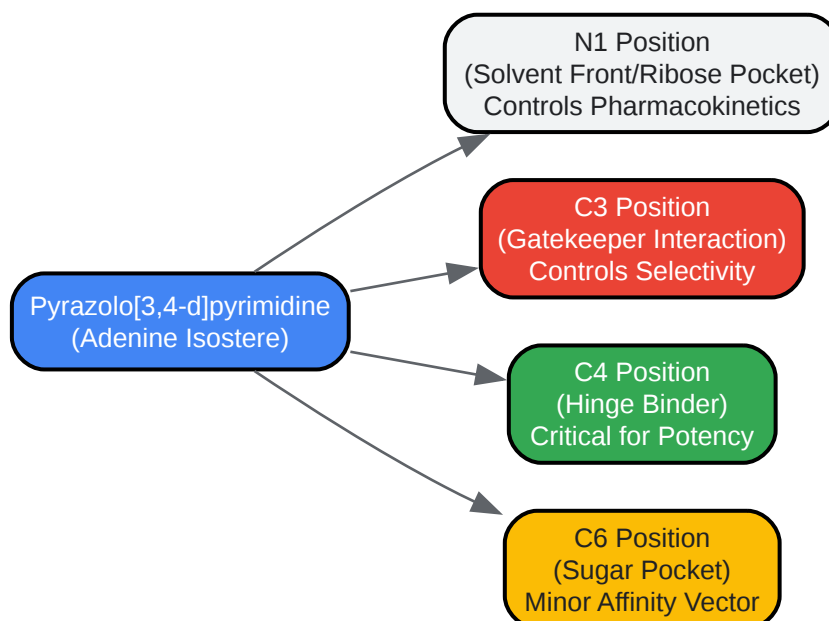
This guide deconstructs the SAR of this scaffold, moving beyond simple substitution patterns to the biophysical causality of ligand-protein interactions. It provides a validated synthesis workflow and a self-verifying kinase assay protocol, serving as a blueprint for developing next-generation inhibitors.

Chemical Space & Scaffold Architecture

The efficacy of pyrazolopyrimidines stems from their ability to occupy the ATP-binding pocket of kinases. The scaffold presents multiple vectors for modification, allowing fine-tuning of affinity (hinge binding) and selectivity (gatekeeper residue interaction).

Core Numbering and Isomerism

While multiple isomers exist, the [3,4-d] and [1,5-a] systems are dominant. The [3,4-d] isomer is the direct isostere of purine.



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Figure 1: Functional decomposition of the pyrazolo[3,4-d]pyrimidine scaffold.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this class is defined by the "Hinge-Gatekeeper-Solvent" triad.

The C4-Position: Hinge Binding (The Anchor)

The C4-amino group is non-negotiable for ATP-competitive inhibition. It acts as a hydrogen bond donor to the kinase hinge region (mimicking the

-amino of adenine).

- Primary Amines (): High affinity but low selectivity (pan-kinase inhibition).
- Substituted Anilines ()

): The aromatic ring engages in hydrophobic stacking within the pocket.

- Example: Ibrutinib utilizes a 4-phenoxyphenyl group here to occupy the hydrophobic pocket adjacent to the hinge.

The C3-Position: The Selectivity Switch

This position faces the "gatekeeper" residue (e.g., T338 in c-Src, T474 in Btk).

- Small Groups (H, Me): Tolerate bulky gatekeepers but offer low selectivity.
- Bulky Aryl Groups: Induce steric clashes in kinases with large gatekeepers, but fit perfectly into kinases with small gatekeepers (e.g., Src family).
 - Evidence: PP1 and PP2 (Src inhibitors) feature a large p-tolyl or p-chlorophenyl group at C3, which selects for Src family kinases over others.[2]

The N1-Position: Solubility & Pharmacokinetics

Located at the solvent interface, this position tolerates significant bulk.

- Alkyl/Cycloalkyl: Improves lipophilicity (e.g., tert-butyl in PP2).
- Piperidiny/Piperazinyl: Enhances water solubility and oral bioavailability. This is the primary vector for optimizing ADME properties without destroying binding affinity.

Comparative Data: Substituent Effects

The following table summarizes the shift in potency (

) based on C3/N1 modifications against c-Src kinase.

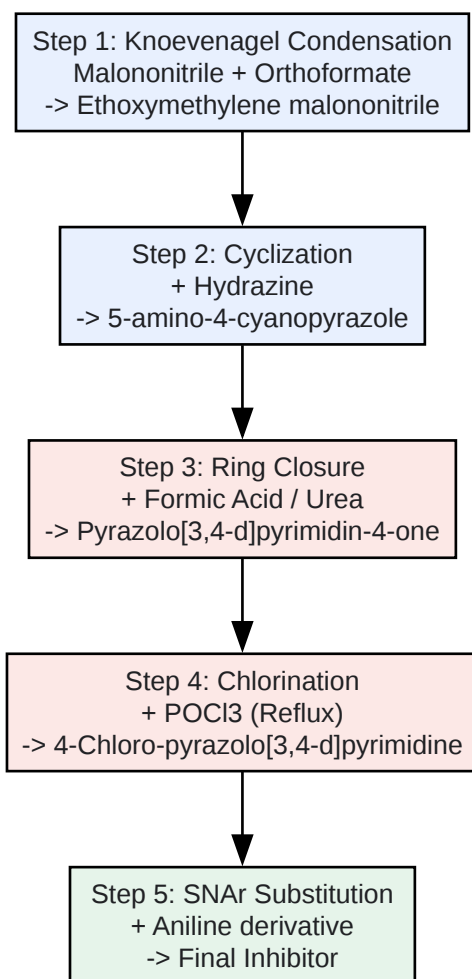
| Compound | N1 Substituent | C3 Substituent | C4 Substituent | c-Src (nM) | Selectivity Insight |
|------------|----------------|----------------|-----------------|------------|--|
| Adenine | H | H | | >100,000 | No hydrophobic anchor. |
| PP1 | tert-butyl | p-tolyl | | 170 | Bulky C3 confers Src selectivity. |
| PP2 | tert-butyl | p-chlorophenyl | | 5 | Cl-phenyl enhances hydrophobic contact. |
| Analog A | Methyl | p-tolyl | | 1,200 | Loss of N1 hydrophobic bulk reduces potency. |
| Ibrutinib* | (Fused system) | (Fused system) | 4-phenoxyphenyl | 0.5 (Btk) | C4-aryl critical for potency. |

*Note: Ibrutinib is a pyrazolo[3,4-d]pyrimidine derivative but possesses a fused piperidine ring at N1-C6, locking the conformation.

Validated Synthesis Protocol: The POCl₃ Route

This protocol describes the synthesis of a C4-anilino-substituted pyrazolo[3,4-d]pyrimidine.^[3]^[4] This route is preferred over direct condensation because the intermediate chloride allows for the rapid generation of diverse libraries at the C4 position.

Reaction Scheme Workflow



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Figure 2: Divergent synthesis strategy via the 4-chloro intermediate.

Step-by-Step Methodology

Phase 1: Core Construction

- Reactants: Dissolve malononitrile (10 mmol) and triethyl orthoformate (12 mmol) in acetic anhydride (20 mL).
- Reflux: Heat at 120°C for 3 hours. Monitor by TLC (formation of ethoxymethylene intermediate).
- Cyclization: Cool to RT. Add hydrazine hydrate (12 mmol) dropwise (Exothermic!). Stir for 2 hours.

- Isolation: Pour into ice water. Filter the precipitate (5-amino-4-cyanopyrazole). Recrystallize from ethanol.

Phase 2: Activation & Substitution (The "Divergent" Step)

- Ring Closure: Reflux the pyrazole intermediate in 85% formic acid or formamide for 6 hours. Cool and filter to obtain the pyrazolo[3,4-d]pyrimidin-4-one.
- Chlorination (Critical): Suspend the pyrimidinone (5 mmol) in (15 mL). Add catalytic dimethylaniline. Reflux for 4 hours until the solution clears.
 - Safety: Quench excess by slowly pouring onto crushed ice/alkali. Extract with DCM.
- Coupling: Dissolve the 4-chloro intermediate (1 equiv) in isopropanol. Add the desired aniline (1.1 equiv). Heat at 80°C for 2 hours.
 - Validation: The product often precipitates as the HCl salt. Filter and wash with ether.

Biological Validation: Radiometric Kinase Assay

To validate the SAR, a robust assay is required. Fluorescence assays (FRET) are common, but the Radiometric (

) Filter-Binding Assay remains the gold standard for determining accurate

and

values without interference from compound autofluorescence.

Protocol Logic

This assay measures the transfer of the

-phosphate from ATP to a substrate peptide. We use

rather than

for sharper bands and lower energy emission (safer handling).

Workflow

- Preparation: Prepare a Master Mix containing:
 - Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
 , 1 mM EGTA, 0.01% Brij-35).
 - Substrate Peptide (e.g., Poly(Glu,Tyr) 4:1 for Src).
 - Recombinant Kinase (titrated to ensure linear velocity).
- Compound Addition: Dispense compounds (in DMSO) into 96-well plates. Keep DMSO concentration <1%.
- Initiation: Add ATP mix containing cold ATP (
concentration) and
(0.5
/well).
- Incubation: Incubate at RT for 30 minutes.
- Termination: Spot 20
of reaction onto P81 phosphocellulose filter paper.
- Washing: Wash filters
mins with 0.75% phosphoric acid. This binds the basic peptide but washes away unreacted ATP.
- Quantification: Dry filters and count in a liquid scintillation counter.

Self-Validation Check:

- Z-Factor: Must be > 0.5.
- Reference: Run Staurosporine as a positive control on every plate.

Future Directions: Covalent & Degradable Strategies

The classical SAR described above focuses on reversible binding. The frontier of pyrazolopyrimidine development lies in Targeted Protein Degradation (PROTACs) and Covalent Inhibition.

- Covalent Modification: Introducing an acrylamide "warhead" at the C3 or N1 position (depending on the target cysteine location) can convert these reversible binders into irreversible inhibitors (mechanism similar to Ibrutinib).
- PROTAC Linkage: The solvent-exposed N1 position is the ideal vector for attaching PEG linkers to recruit E3 ligases (e.g., Cereblon), turning the inhibitor into a degrader.

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